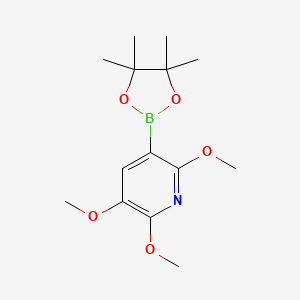

2,3,6-Trimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

2,3,6-Trimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronate ester-functionalized pyridine derivative characterized by three methoxy (-OCH₃) groups at positions 2, 3, and 6 of the pyridine ring and a pinacol boronate ester at position 5. Its molecular formula is C₁₄H₂₂BNO₅, with a calculated molecular weight of 295.11 g/mol . The compound is supplied as a solid by Sigma-Aldrich and is used in pharmaceutical research and organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions due to its boronate functionality . The methoxy groups enhance solubility in polar solvents, making it advantageous for applications requiring hydrophilic intermediates.

Properties

IUPAC Name |

2,3,6-trimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO5/c1-13(2)14(3,4)21-15(20-13)9-8-10(17-5)12(19-7)16-11(9)18-6/h8H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMVMDQKWXGAXKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound “2,3,6-Trimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is an organic intermediate with borate and sulfonamide groups. It is synthesized through nucleophilic and amidation reactions

Mode of Action

Organoboron compounds, such as this one, are known for their high stability, low toxicity, and high reactivity in various transformation processes. They are often used in the organic synthesis of drugs, where boronic acid compounds are usually used to protect diols.

Biochemical Pathways

The compound plays a role in various biochemical pathways. In the organic synthesis of drugs, it is utilized in the asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions. In drug application research, boric acid compounds are usually used as enzyme inhibitors or specific ligand drugs.

Pharmacokinetics

The compound’s boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as ph, glucose, and atp in the organism.

Biochemical Analysis

Biochemical Properties

2,3,6-Trimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine plays a significant role in biochemical reactions, particularly in the field of organic synthesis. This compound interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The boronate ester group in the compound is crucial for its reactivity, allowing it to form stable complexes with palladium catalysts. These interactions are essential for the synthesis of biaryl compounds, which are important in pharmaceuticals and materials science .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways by modulating the activity of enzymes involved in these pathways. For instance, it can affect the phosphorylation states of proteins, thereby altering gene expression and cellular metabolism. Studies have shown that this compound can induce changes in the expression of genes related to oxidative stress and apoptosis, highlighting its potential impact on cell survival and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronate ester group allows it to form reversible covalent bonds with diols and other nucleophiles, which is critical for its role in enzyme inhibition or activation. This compound can inhibit enzymes by binding to their active sites, preventing substrate access and thus modulating enzymatic activity. Additionally, it can activate certain enzymes by stabilizing their active conformations .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, it may undergo degradation, leading to a decrease in its efficacy. Long-term studies have indicated that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in cell cycle progression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, it may exhibit minimal toxicity and can be used to study its biochemical interactions without significant adverse effects. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These effects are dose-dependent and highlight the importance of careful dosage regulation in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which introduce hydroxyl groups into the molecule, facilitating its excretion. The compound can also interact with cofactors like NADPH, which are essential for its biotransformation. These metabolic interactions are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications .

Biological Activity

2,3,6-Trimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₂₂BNO₅

- Molecular Weight : 295.14 g/mol

- CAS Number : 2096997-24-7

The compound features a pyridine ring substituted with three methoxy groups and a dioxaborolane moiety, which is known to enhance biological activity through various mechanisms.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- DNA Interaction : The compound has shown potential as a DNA cross-linking agent. It can activate under certain conditions (e.g., in the presence of hydrogen peroxide), leading to the formation of reactive species that can intercalate into DNA strands, causing damage and inhibiting cell proliferation in cancer cells .

- Anticancer Properties : In vitro studies have demonstrated that compounds similar to 2,3,6-trimethoxy-pyridine exhibit selective cytotoxicity towards various cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies .

- Enzyme Inhibition : The compound may act as an inhibitor of specific kinases involved in cancer progression. Such inhibition can lead to reduced tumor growth and metastasis .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

Table 1: Summary of Biological Activities

Case Studies

- Cytotoxicity Studies : A study evaluated the effects of various boron-containing compounds on cancer cell lines. The results indicated that 2,3,6-trimethoxy-pyridine derivatives significantly inhibited cell growth in leukemia and solid tumors while exhibiting minimal effects on normal cells .

- Mechanistic Insights : Another research effort focused on understanding how these compounds interact with cellular machinery. It was found that the activation of quinone methide precursors led to enhanced anticancer activity through DNA damage pathways .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Differences

The compound’s structural analogues vary in substituent type, position, and electronic effects, influencing their reactivity and applications. Key comparisons are summarized below:

Table 1: Comparative Overview of Structural Analogues

Reactivity in Cross-Coupling Reactions

- Electron-Donating vs. Withdrawing Groups : The trimethoxy groups in the target compound are electron-donating, which may slightly reduce the electrophilicity of the boronate ester compared to analogues with electron-withdrawing substituents (e.g., -Br, -CF₃). However, the boronate’s reactivity in Suzuki-Miyaura couplings is primarily governed by the palladium catalyst and base .

- Yield and Stability : Bromo- and trifluoromethyl-substituted analogues (e.g., entries 2 and 3 in Table 1) often exhibit higher reactivity in aryl-aryl couplings due to their electron-withdrawing effects, but they may require stringent anhydrous conditions . The target compound’s methoxy groups improve stability in protic solvents, enabling use in aqueous-phase reactions .

Physical Properties and Solubility

- Solubility: The trimethoxy groups in the target compound increase hydrophilicity, making it soluble in methanol, DMSO, and aqueous-organic mixtures. In contrast, trifluoromethyl- and bromo-substituted analogues are more lipophilic .

- Stability : All boronate esters are moisture-sensitive, but electron-donating methoxy groups may slightly mitigate hydrolysis compared to electron-withdrawing substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.